molecular formula C12H16Cl3O4P B14543155 Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite CAS No. 61924-17-2

Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite

Cat. No.: B14543155
CAS No.: 61924-17-2
M. Wt: 361.6 g/mol
InChI Key: QOOCKIMGCYUNMZ-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite is an organophosphorus compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of both chloroethyl and chlorophenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite typically involves the reaction of 2-chloroethanol with phosphorus trichloride, followed by the introduction of 2-chlorophenol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphonates and related compounds.

    Substitution: The chloroethyl and chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound include phosphates, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used in various chemical reactions and applications.

    Bis(2-chloroethyl)amine hydrochloride: A compound with similar chloroethyl groups, used in organic synthesis.

    Bis(2-chloroethyl) 2-chloroethylphosphonate: A related organophosphorus compound with different substituents.

Uniqueness

Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite is unique due to the presence of both chloroethyl and chlorophenoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61924-17-2

Molecular Formula

C12H16Cl3O4P

Molecular Weight

361.6 g/mol

IUPAC Name

bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite

InChI

InChI=1S/C12H16Cl3O4P/c13-5-7-17-20(18-8-6-14)19-10-9-16-12-4-2-1-3-11(12)15/h1-4H,5-10H2

InChI Key

QOOCKIMGCYUNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCOP(OCCCl)OCCCl)Cl

Origin of Product

United States

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